CYP Enzyme Inhibition Profile
N-acetyl-S-allyl-L-cysteine (NAc-SAC) demonstrates a specific, measurable inhibitory effect on human cytochrome P450 (CYP) enzymes that is absent in its non-acetylated precursor, S-allyl-L-cysteine (SAC). At a concentration of 1 mM, NAc-SAC inhibited CYP2D6-catalyzed reactions by 19% and CYP1A2-catalyzed reactions by 26% [1]. In contrast, SAC exhibited no effect on the activities of five major CYP isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4) under identical assay conditions, with an estimated IC50 greater than 1 mM [1].
| Evidence Dimension | CYP enzyme inhibition (% inhibition at 1 mM) |
|---|---|
| Target Compound Data | CYP2D6: 19% inhibition; CYP1A2: 26% inhibition |
| Comparator Or Baseline | S-Allyl-L-cysteine (SAC): CYP2D6 <1% inhibition; CYP1A2 <1% inhibition |
| Quantified Difference | 19-26% absolute increase in inhibition for NAc-SAC relative to SAC baseline of 0% |
| Conditions | Human liver microsomes, 1 mM compound concentration, probe substrate analysis via LC-MS/MS |
Why This Matters
This differential CYP inhibition profile is critical for studies investigating potential drug-drug interactions, as SAC would yield false-negative results regarding the metabolic liability of aged garlic extract metabolites.
- [1] Amano H, et al. Evaluation of the Effects of S-Allyl-L-cysteine, S-Methyl-L-cysteine, trans-S-1-Propenyl-L-cysteine, and Their N-Acetylated and S-Oxidized Metabolites on Human CYP Activities. Biol Pharm Bull. 2016;39(10):1701-1707. doi:10.1248/bpb.b16-00449. View Source
